Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate
Description
Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a hydroxymethyl group at position 5, a methyl group at position 1, and a methyl ester at position 4. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The hydroxymethyl group enhances hydrophilicity, while the methyl ester contributes to lipophilicity, influencing solubility and bioavailability .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-9-6(4-10)5(3-8-9)7(11)12-2/h3,10H,4H2,1-2H3 |
InChI Key |
NKPOLSVEVHUSHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)CO |
Origin of Product |
United States |
Preparation Methods
Cyanation via Trifluoroacetic Anhydride
The carbamoyl group at position 5 is converted to a nitrile using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM). Triethylamine acts as a base to neutralize HCl byproducts, enabling the reaction to proceed at room temperature within 1 hour. This step achieves 95% conversion to methyl 5-cyano-1-methylpyrazole-3-carboxylate, as confirmed by TLC monitoring.
Borohydride Reduction of Nitrile to Hydroxymethyl
The critical reduction of the nitrile group to hydroxymethyl employs lithium borohydride (LiBH₄) in a tetrahydrofuran (THF)-methanol solvent system. Slow addition of LiBH₄ at 20–25°C ensures controlled exothermicity, with reaction completion within 3 hours. Post-reaction quenching with aqueous HCl followed by ethanol recrystallization yields the target compound in 97% purity.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Enhancements
Palladium-mediated cross-coupling has been explored for introducing advanced substituents, though industrial scalability remains challenging.
Analytical Characterization
Key spectral data confirm structural integrity:
-
¹H NMR : δ 3.78 (s, 3H, COOCH₃), 3.42 (s, 3H, NCH₃), 4.62 (s, 2H, CH₂OH).
-
¹³C NMR : δ 166.2 (COOCH₃), 152.1 (pyrazole C-3), 58.9 (CH₂OH).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale production (Patent CN111362874B) employs two-phase systems with weak bases (e.g., NaHCO₃) to minimize byproducts. Aqueous workup and column chromatography are replaced with solvent extraction and recrystallization, reducing costs. For example, toluene-petroleum ether mixtures achieve 99.9% purity after crystallization .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 2M NaOH, reflux, 4 hrs | 5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 85% | |
| 1M HCl, 80°C, 6 hrs | Same as above | 78% |
This reactivity aligns with similar pyrazole esters, where alkaline hydrolysis promotes nucleophilic attack on the carbonyl carbon.
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH2OH) group can be oxidized to a formyl (-CHO) or carboxylic acid (-COOH) group.
Selective oxidation to the aldehyde requires controlled conditions to avoid over-oxidation.
Esterification of the Hydroxymethyl Group
The hydroxymethyl group reacts with acylating agents to form esters, enhancing solubility or enabling further derivatization.
This reaction is pivotal in prodrug design, where ester groups modulate bioavailability .
Nucleophilic Substitution
The hydroxyl group can be converted to a better-leaving group (e.g., tosylate) for substitution reactions.
The tosylate intermediate facilitates SN2 reactions with nucleophiles like azide or halides .
Condensation Reactions
The hydroxymethyl group participates in condensations, such as with amines or aldehydes.
These reactions exploit the alcohol’s ability to form hemiacetals or Schiff bases .
Reduction of the Ester Group
While less common, the ester can be reduced to a primary alcohol under strong reducing conditions.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| LiAlH4, THF | 5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-methanol | 0°C → RT, 3 hrs | 63% |
This pathway is less favored due to competing side reactions with the hydroxymethyl group.
Cyclization Reactions
The compound serves as a precursor in heterocyclic syntheses. For example, reaction with thiourea yields pyrazolo[1,5-a]pyrimidines:
textMethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate + Thiourea → Pyrazolo[1,5-a]pyrimidine-7-carboxylate (Yield: 58%) [6]
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is recognized for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, leading to several applications:
- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. Modifications to its structure can enhance these interactions, providing a pathway for new therapeutic agents aimed at inflammatory diseases .
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance, minimum inhibitory concentrations (MIC) as low as 7.05 µM have been reported against certain pathogens, indicating its potential as an antimicrobial agent .
- Anticancer Research : Derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast and colorectal cancers. The IC50 values for these compounds are often in the low micromolar range, suggesting their viability as lead compounds in anticancer drug development .
Agricultural Chemistry
In agricultural applications, this compound serves as a precursor in the synthesis of agrochemicals:
- Fungicides and Herbicides : This compound is utilized in the formulation of fungicides and herbicides that enhance crop protection and yield. Its role as a building block for more complex agrochemical structures is crucial for developing effective agricultural products .
Material Science
The unique properties of this compound make it valuable in material science:
- Polymer Development : The compound's stability and reactivity allow it to be used in creating novel materials with specific performance characteristics. This includes applications in coatings and specialty chemicals designed for various industrial uses .
Analytical Chemistry
This compound is also employed in analytical methods:
- Detection and Quantification : It aids researchers in detecting and quantifying pyrazole derivatives in drug development and quality control processes. This application is essential for ensuring the efficacy and safety of pharmaceutical products .
Biochemical Research
In biochemical studies, this compound is used to investigate enzyme inhibition and metabolic pathways:
- Enzyme Inhibition Studies : Its structural similarities to biologically active compounds make it a valuable tool for studying enzyme interactions and understanding metabolic processes .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory, antimicrobial, anticancer agents | Potential for drug development; significant bioactivity |
| Agricultural Chemistry | Synthesis of fungicides and herbicides | Enhances crop protection; building block for agrochemicals |
| Material Science | Development of polymers and coatings | Unique properties suitable for specialty chemicals |
| Analytical Chemistry | Detection and quantification of derivatives | Important for quality control in pharmaceuticals |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound by assessing its ability to inhibit pro-inflammatory cytokines in cellular models. Results indicated a significant reduction in cytokine levels, supporting its potential as an anti-inflammatory therapeutic agent.
Case Study 2: Antimicrobial Efficacy
In vitro testing demonstrated that derivatives of this compound exhibited antimicrobial activity against Staphylococcus aureus with an MIC of 7.05 µM. This study highlights its potential application in developing new antimicrobial agents to combat resistant strains.
Case Study 3: Anticancer Properties
Research involving various cancer cell lines revealed that modifications of this compound yielded compounds with cytotoxic effects, particularly against breast cancer cells (MDA-MB231). The IC50 values indicated strong potential for further development into anticancer drugs.
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl and carboxylate groups play crucial roles in these interactions by forming hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- Functional Groups : Replacing the hydroxymethyl group with a carboxylic acid (e.g., ) increases hydrophilicity but reduces ester stability. Chloro or sulfanyl groups (e.g., ) enhance electronegativity and may improve antimicrobial activity.
- Substituent Complexity : Bulky substituents like phenyl (e.g., ) or pyridinyl (e.g., ) reduce solubility but can enhance target specificity in biological systems.
Table 2: Property Comparison
Key Insights :
Biological Activity
Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazole Compounds
Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The structural diversity of pyrazole derivatives allows for significant variations in their biological profiles. This compound is a derivative that has shown promising results in various studies.
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on cancer cell proliferation. A study indicated that certain pyrazole derivatives could inhibit prostate-specific antigen (PSA) expression and exhibit antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) with GI50 values around 7 μM .
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-documented. This compound has been evaluated for its ability to modulate inflammatory pathways. Research indicates that related compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their potential as anti-inflammatory agents .
3. Antimicrobial Activity
The antimicrobial properties of pyrazoles are another area of active research. This compound and its analogs have exhibited activity against various bacterial strains, including E. coli and Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Pyrazole derivatives often act as enzyme inhibitors, including monoamine oxidase (MAO) and cyclooxygenase (COX), which are crucial in inflammatory and pain pathways .
- Modulation of Signaling Pathways : These compounds may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Case Study 1: Prostate Cancer Inhibition
A study focused on a series of pyrazole derivatives found that this compound effectively inhibited PSA expression in prostate cancer models. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 μM, indicating its potential as a therapeutic agent against prostate cancer .
Case Study 2: Anti-inflammatory Activity
In an experimental model using carrageenan-induced edema in rats, related pyrazole compounds exhibited comparable anti-inflammatory activity to standard drugs like indomethacin. This reinforces the potential for this compound in treating inflammatory conditions .
Data Summary
Q & A
Q. What are common synthetic routes for Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for yield?
The compound can be synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives, followed by functionalization. For example, pyrazole-4-carboxylate esters are often prepared using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce substituents at the 5-position . Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields carboxylic acid derivatives, which can be re-esterified to target specific esters. Optimizing reaction time, temperature (e.g., reflux in ethanol), and stoichiometry of reagents improves yields. Catalytic methods, such as Pd-mediated cross-coupling, may introduce advanced substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- NMR :
Q. What safety precautions are necessary when handling this compound, especially regarding inhalation or skin contact?
Use personal protective equipment (gloves, goggles, lab coat). Avoid inhalation of dust; work in a fume hood. In case of skin contact, rinse with water for ≥15 minutes. Do not induce vomiting if ingested; seek medical attention. Spills should be contained with inert absorbents (e.g., Celite) and disposed of per local regulations .
Q. How can hydrolysis of the methyl ester be optimized to obtain the corresponding carboxylic acid derivative?
Use alkaline hydrolysis (e.g., 1M NaOH in aqueous ethanol, 60–80°C, 4–6 hours). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Acidify the mixture (HCl) to precipitate the carboxylic acid, then recrystallize from ethanol/water for purity .
Q. What are the typical purification strategies for this compound, particularly when dealing with polar byproducts?
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane to ethyl acetate) to separate ester derivatives from polar impurities .
- Recrystallization : Ethanol or methanol/water mixtures are effective for removing unreacted starting materials .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the compound’s hydrogen-bonding patterns and crystal packing, as determined by X-ray crystallography?
The hydroxymethyl group participates in O–H···O hydrogen bonds with adjacent ester carbonyls, forming dimeric or chain-like motifs. Graph-set analysis (e.g., Etter’s notation) reveals characteristic D (donor) and A (acceptor) patterns, stabilizing the crystal lattice. SHELX refinement software is recommended for resolving hydrogen atom positions and validating bond distances .
Q. What methodologies are recommended for introducing diverse substituents at the pyrazole ring’s 5-position to explore structure-activity relationships (SAR)?
- Suzuki-Miyaura coupling : Install aryl/heteroaryl groups using Pd(PPh₃)₄, boronic acids, and K₃PO₄ in degassed DMF/H₂O (80°C, 12–24 hours) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuSO₄, sodium ascorbate) adds triazole moieties at the 5-position .
- Direct alkylation : Use alkyl halides and NaH in THF to introduce alkyl chains .
Q. How can computational methods like DFT predict the compound’s reactivity or interaction with biological targets?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict electrostatic potential surfaces. HOMO-LUMO gaps indicate nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) model interactions with enzymes (e.g., cyclooxygenase) by aligning the hydroxymethyl group with active-site residues .
Q. What challenges arise in resolving enantiomers or conformers of this compound, and which chiral separation techniques are effective?
Conformational flexibility of the hydroxymethyl group complicates enantiomer resolution. Techniques include:
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed to ensure data validity?
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) assays in rodent models. Include vehicle (DMSO) and positive controls (e.g., valproate) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination. Normalize data to baseline activity without inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
